molecular formula C15H14OS2 B14622324 Methanone, bis[3-(mercaptomethyl)phenyl]- CAS No. 59054-31-8

Methanone, bis[3-(mercaptomethyl)phenyl]-

Cat. No.: B14622324
CAS No.: 59054-31-8
M. Wt: 274.4 g/mol
InChI Key: LNIVOQRQMZDZIH-UHFFFAOYSA-N
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Description

Methanone, bis[3-(mercaptomethyl)phenyl]- is an organic compound with the molecular formula C15H14OS2 It is characterized by the presence of two mercaptomethyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis[3-(mercaptomethyl)phenyl]- typically involves the reaction of 3-(mercaptomethyl)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Methanone, bis[3-(mercaptomethyl)phenyl]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis[3-(mercaptomethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methanone derivatives.

Scientific Research Applications

Methanone, bis[3-(mercaptomethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol groups.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methanone, bis[3-(mercaptomethyl)phenyl]- involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, bis[4-(mercaptomethyl)phenyl]-
  • Methanone, bis[2-(mercaptomethyl)phenyl]-

Uniqueness

Methanone, bis[3-(mercaptomethyl)phenyl]- is unique due to the specific positioning of the mercaptomethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules

Properties

CAS No.

59054-31-8

Molecular Formula

C15H14OS2

Molecular Weight

274.4 g/mol

IUPAC Name

bis[3-(sulfanylmethyl)phenyl]methanone

InChI

InChI=1S/C15H14OS2/c16-15(13-5-1-3-11(7-13)9-17)14-6-2-4-12(8-14)10-18/h1-8,17-18H,9-10H2

InChI Key

LNIVOQRQMZDZIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CS)CS

Origin of Product

United States

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